molecular formula C14H16N4O2 B2751783 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea CAS No. 1797865-43-0

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea

Cat. No.: B2751783
CAS No.: 1797865-43-0
M. Wt: 272.308
InChI Key: LTZOMGPOUCVMJD-UHFFFAOYSA-N
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Description

3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea is a pyrazole-derived compound featuring a urea moiety linked to a phenyl group and a tetrahydrofuran (oxolane) substituent at the pyrazole’s 1-position. The pyrazole core (C₃H₃N₂) is substituted at position 4 with the phenylurea group (C₇H₇N₂O) and at position 1 with an oxolan-3-yl group (C₄H₇O). This structure confers unique physicochemical properties, such as moderate lipophilicity (inferred from the oxolane ring) and hydrogen-bonding capacity (via the urea group), which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(16-11-4-2-1-3-5-11)17-12-8-15-18(9-12)13-6-7-20-10-13/h1-5,8-9,13H,6-7,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZOMGPOUCVMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, followed by the formation of the pyrazole ring, and finally, the coupling of these intermediates with a phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Thiophene-Urea Analog (3-[1-(Oxolan-3-yl)-1H-Pyrazol-4-yl]-1-(Thiophen-2-yl)urea)
  • Structure : Replaces the phenyl group with a thiophene ring.
  • Key Differences : The thiophene’s sulfur atom may enhance π-π stacking interactions but reduce hydrophobicity compared to phenyl.
  • Molecular Weight : 278.33 g/mol (vs. ~273 g/mol for the phenyl analog) .
  • Synthesis : Likely follows similar routes to pyrazole-urea derivatives, utilizing THF or xylene as solvents .
Diazepane-Containing Pyrazole (1-(3-(3-Chlorophenyl)-1H-Pyrazol-4-yl)-1,4-Diazepane)
  • Structure : Features a diazepane ring instead of urea, with a 3-chlorophenyl substituent.
  • Activity : Demonstrates high selectivity for 5-HT₇ receptors (Table 4 in ), suggesting the pyrazole core’s versatility in targeting serotonin receptors.
Pyrazoline Derivatives (Compounds 12, 13, 15)
  • Structure: Chloro-, fluoro-, and methoxy-substituted pyrazolines with quinoline and butanoic acid moieties.
  • Activity : These compounds exhibit variable biological activities depending on substituents (e.g., chloro groups enhance antimicrobial potency) .

Physicochemical Properties

Property 3-[1-(Oxolan-3-yl)-...-phenylurea Thiophene-Urea Analog Diazepane-Pyrazole
Molecular Formula ~C₁₄H₁₇N₄O₂ C₁₂H₁₄N₄O₂S C₁₄H₁₇ClN₄
Molecular Weight ~273 g/mol 278.33 g/mol 292.76 g/mol
Key Substituents Oxolane, phenylurea Thiophene, oxolane Diazepane, chlorophenyl
Hydrogen Bond Donors 2 (urea NH) 2 (urea NH) 1 (diazepane NH)

Therapeutic Potential Inferences

  • Antimicrobial Activity : Chloro-substituted pyrazolines (e.g., compound 13) demonstrate potent antimicrobial effects, implying that halogenation could enhance the target compound’s efficacy .

Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects :

  • Halogenation : Chloro groups (e.g., compound 13) improve antimicrobial activity compared to methoxy or fluoro substituents .
  • Heterocyclic Moieties : Thiophene vs. phenyl in the urea group alters electronic properties and target engagement .

Receptor Selectivity : The diazepane-pyrazole’s 5-HT₇R selectivity highlights the pyrazole core’s adaptability for receptor-specific drug design .

Q & A

Q. Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrazole (δ 7.5–8.5 ppm), oxolan (δ 3.5–4.5 ppm), and phenylurea (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 155–160 ppm) and quaternary carbons in the oxolan ring .
  • IR Spectroscopy : Detect urea C=O stretching (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks between urea groups and solvent molecules (e.g., dioxane), critical for understanding packing efficiency .

How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

Q. Answer :

  • Systematic Substituent Variation :
    • Modify the oxolan ring (e.g., replace with tetrahydrothiophene) to alter lipophilicity.
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenylurea to enhance target binding .
  • Biological Assays : Compare IC₅₀ values across analogs in kinase inhibition or receptor-binding assays. For example, pyrazole derivatives with tert-butyl groups showed increased affinity for cancer-related targets .
  • Computational Modeling : Use docking simulations to predict interactions with targets like GPR139 or dopamine receptors .

What experimental approaches are used to resolve contradictions in reported biological activities of similar urea derivatives?

Q. Answer :

  • Standardized Assay Conditions : Replicate studies using consistent cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., crizotinib for kinase activity) .
  • Orthogonal Validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm activity .
  • Meta-Analysis : Pool data from multiple studies to identify trends, such as the role of piperidine moieties in enhancing blood-brain barrier penetration .

What computational methodologies are employed to predict the target binding modes of this compound?

Q. Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., ALK or EGFR), focusing on hydrogen bonds between the urea group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Lysine 589 in GPR139) .
  • QSAR Models : Correlate substituent electronegativity with logP values to predict bioavailability .

How can the neuropharmacological potential of this compound be evaluated based on structural analogs?

Q. Answer :

  • In Vitro Receptor Binding : Screen against serotonin (5-HT₃) and dopamine (D₂) receptors using radioligand displacement assays. Piperidine-containing analogs showed moderate D₂ affinity .
  • Behavioral Models : Test anxiolytic effects in rodent elevated plus-maze assays, comparing efficacy to reference drugs (e.g., diazepam) .
  • Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes to predict in vivo half-life .

How can crystallographic data inform the design of analogs with improved solubility?

Q. Answer :

  • Crystal Packing Analysis : Identify solvent-accessible regions (e.g., dioxane monosolvate structures) to introduce polar groups (e.g., hydroxyls) without disrupting hydrogen bonds .
  • Salt Formation : Use crystallographic data to design hydrochloride salts, leveraging ionic interactions for enhanced aqueous solubility .

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